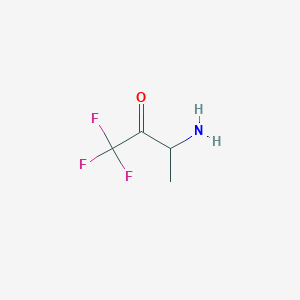
1-Bromo-4-methoxy-2-methylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-methoxy-2-methylbutane is an organic compound with the molecular formula C6H13BrO. It is a brominated ether, characterized by a bromine atom attached to a butane chain that also contains a methoxy group and a methyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-methoxy-2-methylbutane can be synthesized through several methods. One common method involves the bromination of 4-methoxy-2-methylbutane using a brominating agent such as hydrobromic acid (HBr) or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-methoxy-2-methylbutane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Nucleophilic Substitution: Products include 4-methoxy-2-methylbutanol, 4-methoxy-2-methylbutanenitrile, and 4-methoxy-2-methylbutylamine.
Elimination: Major products are 4-methoxy-2-methyl-1-butene and 4-methoxy-2-methyl-2-butene.
Oxidation: Products include 4-methoxy-2-methylbutanal and 4-methoxy-2-methylbutanoic acid.
Scientific Research Applications
1-Bromo-4-methoxy-2-methylbutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Utilized in the modification of biomolecules and in the synthesis of bioactive compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Applied in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-Bromo-4-methoxy-2-methylbutane in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution or elimination reactions. The bromine atom, being a good leaving group, facilitates the formation of this intermediate, which then undergoes further transformation depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-methoxybutane: Lacks the methyl group present in 1-Bromo-4-methoxy-2-methylbutane.
1-Bromo-2-methylbutane: Does not contain the methoxy group.
4-Bromo-2-methylbutane: The bromine atom is positioned differently.
Uniqueness
This compound is unique due to the presence of both a methoxy group and a bromine atom on the same butane chain, which allows it to participate in a diverse range of chemical reactions. This combination of functional groups makes it a versatile compound in synthetic organic chemistry.
Properties
Molecular Formula |
C6H13BrO |
|---|---|
Molecular Weight |
181.07 g/mol |
IUPAC Name |
1-bromo-4-methoxy-2-methylbutane |
InChI |
InChI=1S/C6H13BrO/c1-6(5-7)3-4-8-2/h6H,3-5H2,1-2H3 |
InChI Key |
FNBXXRBYYNSJCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2-Methoxyphenyl)methyl]urea hydrochloride](/img/structure/B13161677.png)












